molecular formula C9H11BrN2O B12070394 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

Cat. No.: B12070394
M. Wt: 243.10 g/mol
InChI Key: IBFBIJXBZAQBBI-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine is a pyridine derivative with the molecular formula C₉H₁₁BrN₂O and a molecular weight of 243.11 g/mol . It is characterized by a bromine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 2-position of the pyridine ring. This compound is cataloged under CAS 1854867-98-3 and MDL MFCD34468930, with a purity of 95% . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-4-(cyclopropylmethoxy)pyridin-2-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-4-12-9(11)3-8(7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)

InChI Key

IBFBIJXBZAQBBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=NC=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine typically involves the bromination of 4-(cyclopropylmethoxy)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine 5-Br, 4-(cyclopropylmethoxy) C₉H₁₁BrN₂O 243.11 1854867-98-3 Kinase inhibitor intermediates
4-Isobutoxypyridin-2-amine 4-Isobutoxy C₉H₁₄N₂O 166.22 1566161-81-6 Not specified
5-Bromo-4-fluoropyridin-2-amine 5-Br, 4-F C₅H₄BrFN₂ 206.01 21717-95-3 Antiviral/antitumor research
5-Bromo-4-chloropyridin-2-amine 5-Br, 4-Cl C₅H₄BrClN₂ 221.46 4214-74-8 Cross-coupling reactions
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 5-Br, 4-CF₃ C₆H₄BrF₃N₂ 240.01 944401-56-3 High electronegativity studies
5-Bromo-4-(morpholin-4-yl)pyridin-2-amine 5-Br, 4-morpholine C₉H₁₁BrN₄O 283.12 1220423-55-1 Antimicrobial agents

Key Observations:

Substituent Effects on Molecular Weight :

  • The cyclopropylmethoxy group contributes to a higher molecular weight (243.11 g/mol) compared to smaller substituents like fluorine (206.01 g/mol) or chlorine (221.46 g/mol) .
  • Bulky groups (e.g., morpholine ) further increase molecular weight (283.12 g/mol) due to additional nitrogen and oxygen atoms .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity, making these compounds reactive in Suzuki-Miyaura couplings .

Biological Activity: 5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3) is noted for antiviral and antitumor properties due to fluorine’s metabolic stability . 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) shows promise in antimicrobial applications .

Key Observations:

  • Safety: The trifluoromethyl derivative (CAS 944401-56-3) is flagged for acute toxicity (H302), while chlorinated analogs may cause skin irritation . No specific hazards are reported for the cyclopropylmethoxy derivative .
  • Synthetic Accessibility : The cyclopropylmethoxy group requires specialized reagents (e.g., cyclopropylmethyl halides), whereas halogenation (Cl, Br) is more straightforward .

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